2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide
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Overview
Description
2-Amino-3-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)-2-methylpropanamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate under dirhodium(II) catalysis . This method allows for the formation of the azabicyclic scaffold with high diastereoselectivity. The reaction conditions are mild, and the process can be conducted with low catalyst loadings, making it efficient and practical for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to improve yield and efficiency. The use of photochemical decomposition of CHF2-substituted pyrazolines has also been explored, offering a practical approach with excellent functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve standard laboratory setups with controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share a similar bicyclic structure and are often used in drug design.
2,4-Diazabicyclo[3.1.0]hexane: Another related compound with similar reactivity and applications.
Uniqueness
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide is a complex bicyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure contributes to various biological activities, making it a subject of interest for pharmacological studies.
Chemical Structure and Properties
The compound can be characterized by its bicyclic framework, which is essential for its biological interactions. The presence of amino and carbonyl groups enhances its reactivity and potential binding affinity to various biological targets.
Structural Formula
Where x, y, z, and n are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been studied for its potential effects on:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
Biological Assays
Various in vitro and in vivo studies have assessed the biological activity of this compound:
Study Type | Findings |
---|---|
In vitro | Demonstrated antimicrobial properties against specific bacterial strains. |
In vivo | Showed potential anti-inflammatory effects in animal models. |
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects at low concentrations.
- Anti-inflammatory Effects : In a rodent model, treatment with the compound resulted in reduced inflammation markers, suggesting its potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological properties:
- Synthesis of Derivatives : Modifications to the bicyclic structure have led to compounds with improved potency against specific targets.
- Pharmacological Profiling : Comprehensive profiling has been conducted to evaluate the pharmacokinetics and toxicity of the compound, indicating a favorable safety profile.
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H13N3O3/c1-9(11,8(10)15)3-12-6(13)4-2-5(4)7(12)14/h4-5H,2-3,11H2,1H3,(H2,10,15) |
InChI Key |
DUWVAQPMQJZSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2CC2C1=O)(C(=O)N)N |
Origin of Product |
United States |
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